4-(1,3-Thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride
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Overview
Description
Synthesis Analysis
This compound has been synthesized as part of a strategy to create hybrid antimicrobials . The synthesis involved the combination of thiazole and sulfonamide, groups known for their antibacterial activity .Molecular Structure Analysis
The molecular formula of this compound is C9H7FN2O4S3. Its InChI key is OFIREUWARUXUIY-UHFFFAOYSA-N. The SMILES representation is C1=CC(=CC=C1S(=O)(=O)NC2=NC=CS2)S(=O)(=O)F.Chemical Reactions Analysis
The compound has been used in the synthesis of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives . These molecules were investigated for their antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine .Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
4-(1,3-Thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride serves as a pivotal reagent in the synthesis of complex organic molecules and heterocycles. For instance, it is instrumental in generating substituted benzoisothiazoles, leveraging arynes in reactions with 3-hydroxy-4-aminothiadiazoles. This approach facilitates the selective formation of 3-amino-substituted benzo[d]isothiazoles, highlighting the compound's versatility in constructing nitrogen- and sulfur-containing heterocycles with potential pharmaceutical applications (Yiding Chen & M. Willis, 2015).
Radioligand Development for PET Imaging
In the realm of molecular imaging, this compound contributes to the development of radioligands targeting metabotropic glutamate subtype 5 receptor (mGluR5). A study demonstrates the successful radiofluorination of diaryliodonium tosylates, yielding high-affinity mGluR5 ligands suitable for positron emission tomography (PET) imaging in brain studies. This work underscores the compound's role in advancing neuroimaging techniques (S. Telu et al., 2011).
Fluorescence-based Sensing
The design of fluorescent chemosensors for detecting ions in aqueous environments also leverages this compound. Research into the sensing mechanism of aqueous fluoride chemosensors exemplifies its utility. These sensors operate via excited-state intramolecular proton transfer, indicating the compound's potential in environmental monitoring and healthcare diagnostics (Junsheng Chen et al., 2014).
Antidiabetic Research
In pharmacological research, derivatives of this compound are explored for their antidiabetic properties. Syntheses of fluoropyrazolesulfonylurea and thiourea derivatives, for instance, have shown promising hypoglycemic effects, revealing the compound's significance in developing new therapeutic agents (H. Faidallah et al., 2016).
Fluoroalkylation in Organic Chemistry
The compound is utilized in fluoroalkylative aryl migration processes, highlighting its role in introducing fluorinated alkyl groups into aromatic compounds. This method is significant for developing pharmaceuticals and agrochemicals with enhanced properties, demonstrating the compound's utility in organic synthesis and medicinal chemistry (Zhengbiao He et al., 2015).
Mechanism of Action
- Role of IL-13 : IL-13 plays a crucial role in inflammation, skin barrier function, and pruritus (itching). In atopic dermatitis (AD), IL-13 is overexpressed in both lesional and nonlesional skin, contributing to the inflammatory cycle .
- Inhibition of Inflammatory Responses : By selectively inhibiting IL-13 interaction with the type II receptor complex (IL-13R α1 /IL-4R α), AKOS030713034 prevents IL-13-induced inflammatory responses in the skin .
Target of Action
Mode of Action
Biochemical Pathways
Future Directions
The compound’s unique properties make it valuable for diverse applications, suggesting potential for future research in areas such as medicinal chemistry and material science. Its use in the synthesis of hybrid antimicrobials also suggests potential for future development in the field of antibacterial therapeutics .
Properties
IUPAC Name |
4-(1,3-thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O4S3/c10-18(13,14)7-1-3-8(4-2-7)19(15,16)12-9-11-5-6-17-9/h1-6H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIREUWARUXUIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC=CS2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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